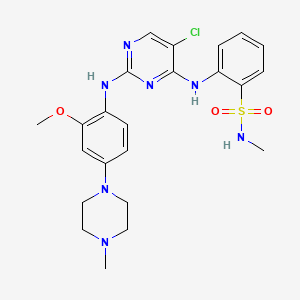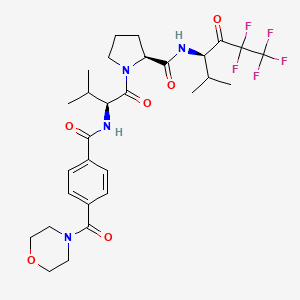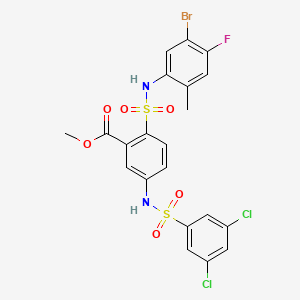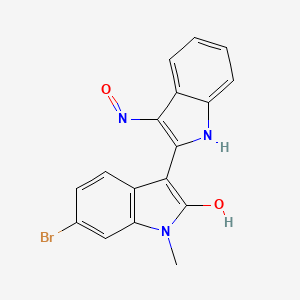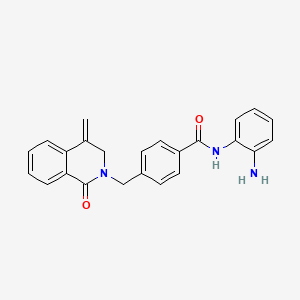
MI-192
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-192 is a selective inhibitor of histone deacetylase 2 and histone deacetylase 3, with inhibitory concentration 50 values of 30 nanomolar and 16 nanomolar, respectively . This compound has shown significant potential in inducing apoptosis in myeloid leukemia cells and exhibits both anticancer and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-192 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzamide core, followed by specific functional group modifications to enhance selectivity towards histone deacetylase 2 and histone deacetylase 3. Typical reaction conditions involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography would be essential to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MI-192 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, MI-192 is used as a tool compound to study the inhibition of histone deacetylase 2 and histone deacetylase 3. Its selective inhibition properties make it valuable for understanding the role of these enzymes in various biochemical pathways .
Biology
In biological research, this compound is utilized to induce apoptosis in myeloid leukemia cells. Studies have shown that it promotes differentiation and cytotoxicity in acute myeloid leukemia cell lines, making it a potential candidate for leukemia treatment .
Medicine
In medicine, this compound’s neuroprotective properties are being explored for the treatment of neurodegenerative diseases. It has shown promise in reducing the volume of infarction in mouse models of photothrombotic stroke, indicating its potential for stroke therapy .
Industry
In the industrial sector, this compound could be used in the development of new anticancer and neuroprotective drugs. Its selective inhibition of histone deacetylase 2 and histone deacetylase 3 makes it a valuable compound for drug discovery and development .
Mechanism of Action
MI-192 exerts its effects by selectively inhibiting histone deacetylase 2 and histone deacetylase 3. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression and promotes apoptosis in cancer cells. The molecular targets of this compound include the active sites of histone deacetylase 2 and histone deacetylase 3, where it binds and prevents the deacetylation of histone proteins .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor, but with less selectivity towards histone deacetylase 2 and histone deacetylase 3.
Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma, with a broader range of histone deacetylase inhibition.
Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms.
Uniqueness of MI-192
This compound stands out due to its high selectivity for histone deacetylase 2 and histone deacetylase 3, making it a more targeted option for research and potential therapeutic applications. This selectivity reduces the likelihood of off-target effects and enhances its efficacy in inducing apoptosis in specific cancer cell lines .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLTXEIKQVWSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)

